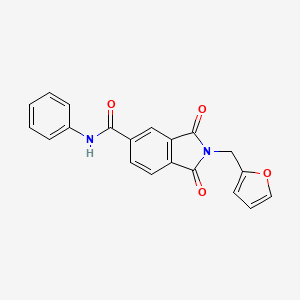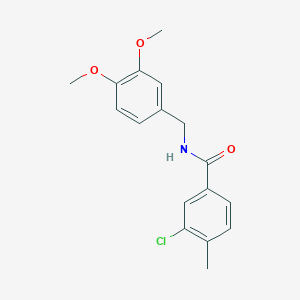![molecular formula C13H20ClNO3 B4404728 {2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4404728.png)
{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride
Vue d'ensemble
Description
{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride, also known as MEM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MEM is a selective agonist of the mu-opioid receptor and has been shown to have analgesic properties.
Mécanisme D'action
{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride is a selective agonist of the mu-opioid receptor. It binds to and activates this receptor, leading to the inhibition of pain signals in the central nervous system. This mechanism of action is similar to that of other opioid analgesics such as morphine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioid analgesics. It can cause sedation, respiratory depression, and euphoria. This compound has also been shown to have antidepressant and anxiolytic effects, possibly due to its ability to modulate the release of neurotransmitters such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride has several advantages for lab experiments. It is a selective agonist of the mu-opioid receptor, which allows for the study of this specific receptor without interference from other opioid receptors. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound for research purposes.
One limitation of this compound is that it has a relatively short half-life, which may make it difficult to study in vivo. Additionally, this compound has the potential to cause addiction and dependence, which may limit its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on {2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride. One area of interest is the development of novel analgesics that target the mu-opioid receptor without causing addiction and dependence. This compound may serve as a starting point for the development of such compounds.
Another area of interest is the investigation of the antidepressant and anxiolytic effects of this compound. Further research is needed to elucidate the mechanism of action of this compound in these contexts and to determine its potential as a therapeutic agent for the treatment of depression and anxiety.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a selective agonist of the mu-opioid receptor and has been shown to have analgesic, antidepressant, and anxiolytic properties. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Applications De Recherche Scientifique
{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of pain. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
[2-(2-morpholin-4-ylethoxy)phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;/h1-4,15H,5-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLACLQKQCITBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4404648.png)
![1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine](/img/structure/B4404653.png)

![N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404658.png)
![N-isopropyl-8-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4404659.png)

![1-[4-(2-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4404684.png)

![methyl 2-{[3-(allyloxy)benzoyl]amino}benzoate](/img/structure/B4404699.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4404706.png)

![ethyl {3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4404724.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4404730.png)
![2-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4404741.png)